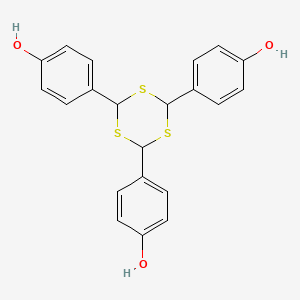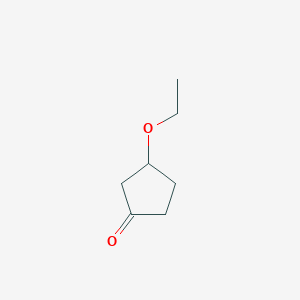
Acetic acid;2-(3,4-dimethoxyphenyl)-6,7-dimethoxynaphthalen-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetic acid;2-(3,4-dimethoxyphenyl)-6,7-dimethoxynaphthalen-1-ol is a complex organic compound known for its unique chemical structure and properties. This compound features a naphthalene core substituted with methoxy groups and a phenyl ring, making it an interesting subject for various chemical and biological studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;2-(3,4-dimethoxyphenyl)-6,7-dimethoxynaphthalen-1-ol typically involves multi-step organic reactions. One common method includes the reaction of 3,4-dimethoxyphenylacetic acid with formaldehyde in the presence of an acid catalyst to form an isochromanone intermediate . This intermediate can then undergo further reactions to introduce the naphthalene moiety and additional methoxy groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of advanced purification techniques such as crystallization and chromatography is also common to achieve the desired product quality.
Analyse Chemischer Reaktionen
Types of Reactions
Acetic acid;2-(3,4-dimethoxyphenyl)-6,7-dimethoxynaphthalen-1-ol can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially changing the compound’s reactivity and interactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
Acetic acid;2-(3,4-dimethoxyphenyl)-6,7-dimethoxynaphthalen-1-ol has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of acetic acid;2-(3,4-dimethoxyphenyl)-6,7-dimethoxynaphthalen-1-ol involves its interaction with specific molecular targets and pathways. For example, it may inhibit brain mitochondrial respiration via a monoamine oxidase/H2O2-dependent or non-dependent pathway . This inhibition can affect cellular energy production and metabolic processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,4-Dimethoxyphenylacetic acid: A simpler compound with similar methoxy substitutions on the phenyl ring.
Homoveratric acid: Another compound with methoxy groups, known for its role as a dopamine metabolite.
Uniqueness
Acetic acid;2-(3,4-dimethoxyphenyl)-6,7-dimethoxynaphthalen-1-ol is unique due to its naphthalene core and multiple methoxy substitutions, which confer distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
65047-64-5 |
|---|---|
Molekularformel |
C22H24O7 |
Molekulargewicht |
400.4 g/mol |
IUPAC-Name |
acetic acid;2-(3,4-dimethoxyphenyl)-6,7-dimethoxynaphthalen-1-ol |
InChI |
InChI=1S/C20H20O5.C2H4O2/c1-22-16-8-6-12(9-17(16)23-2)14-7-5-13-10-18(24-3)19(25-4)11-15(13)20(14)21;1-2(3)4/h5-11,21H,1-4H3;1H3,(H,3,4) |
InChI-Schlüssel |
YBCOBHCJFHBMOK-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)O.COC1=C(C=C(C=C1)C2=C(C3=CC(=C(C=C3C=C2)OC)OC)O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


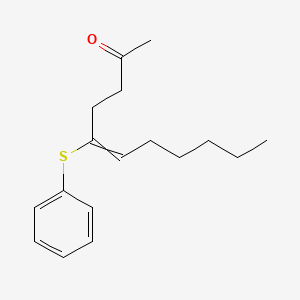
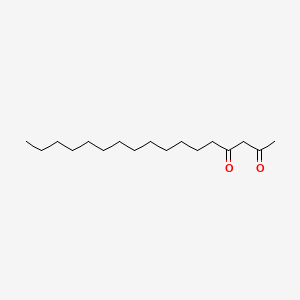

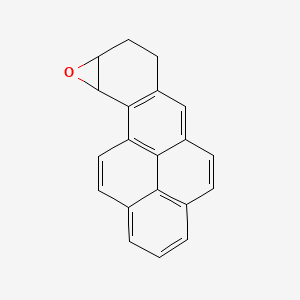
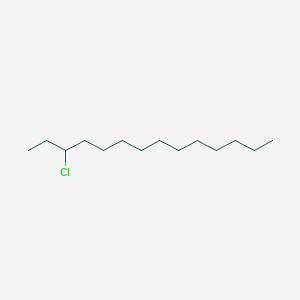

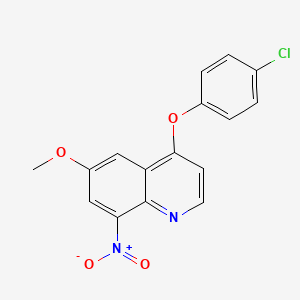
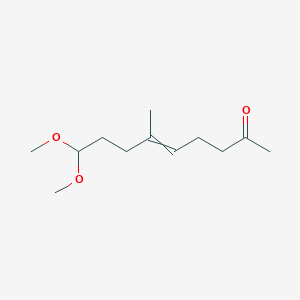

![1-[(Hex-1-yn-3-yl)oxy]-N-{[(hex-1-yn-3-yl)oxy]methyl}methanamine](/img/structure/B14503996.png)
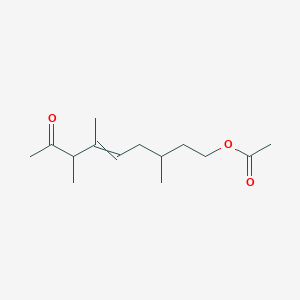
![Trimethyl{[1-(trimethylsilyl)hept-1-yn-3-yl]oxy}silane](/img/structure/B14504021.png)
